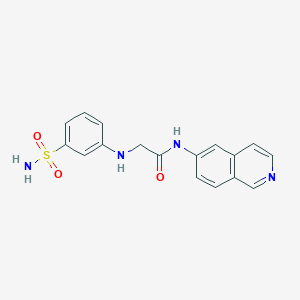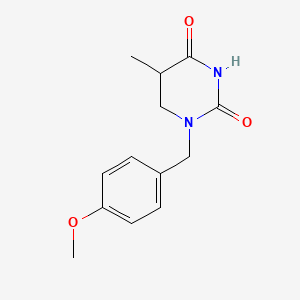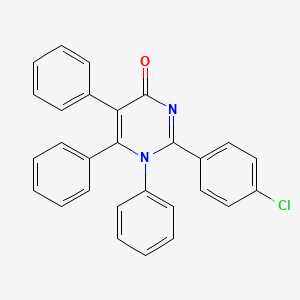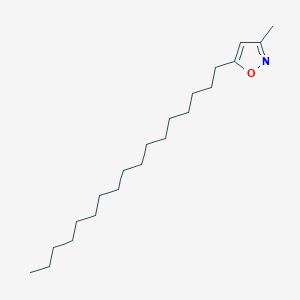
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an isoquinoline moiety linked to a glycinamide group, with a sulfamoylphenyl substituent. Its molecular structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research and industrial applications.
Méthodes De Préparation
The synthesis of N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety is synthesized through cyclization reactions involving appropriate precursors.
Attachment of Glycinamide Group: The glycinamide group is introduced via amide bond formation, often using reagents like carbodiimides or coupling agents.
Introduction of Sulfamoylphenyl Group: The sulfamoylphenyl group is attached through sulfonation reactions, using reagents such as sulfonyl chlorides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques like flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to active sites of enzymes, altering their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide can be compared with similar compounds like:
N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide: This compound has a methylsulfanyl group instead of a sulfamoyl group, leading to different chemical properties and reactivity.
N-(Isoquinolin-6-yl)-2-((3-sulfamoylphenyl)amino)acetamide: This compound features an acetamide group, which may influence its biological activity and applications.
The uniqueness of this compound lies in its specific substituents and their impact on its chemical and biological properties.
Propriétés
Numéro CAS |
920513-57-1 |
|---|---|
Formule moléculaire |
C17H16N4O3S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-isoquinolin-6-yl-2-(3-sulfamoylanilino)acetamide |
InChI |
InChI=1S/C17H16N4O3S/c18-25(23,24)16-3-1-2-14(9-16)20-11-17(22)21-15-5-4-13-10-19-7-6-12(13)8-15/h1-10,20H,11H2,(H,21,22)(H2,18,23,24) |
Clé InChI |
XFVNBZQYCBRDIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)N)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12911701.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-2-yl-N-methyl-](/img/structure/B12911705.png)
![3(2H)-Pyridazinone, 6-[2-(diethylamino)ethoxy]-2-methyl-](/img/structure/B12911710.png)

![6-butyl-3H-furo[2,3-d]pyrimidin-2-one](/img/structure/B12911721.png)




![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911742.png)


